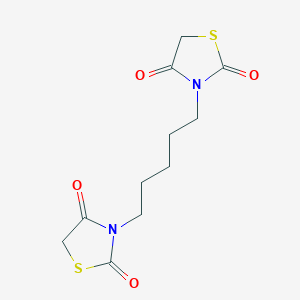
3,3'-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is a heterocyclic compound that features a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) typically involves the reaction of thiazolidine-2,4-dione with pentane-1,5-diol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .
科学研究应用
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diabetes and microbial infections.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways:
PPARγ Receptor: The compound stimulates the PPARγ receptor, which plays a role in regulating glucose and lipid metabolism, contributing to its antidiabetic activity.
Mur Ligase Enzyme: It also targets the cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
ROS Scavenging: The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS).
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core structure and exhibit similar biological activities.
Iminothiazolidines: These compounds have a similar structure but with an imine group instead of a carbonyl group.
Uniqueness
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61531-84-8 |
|---|---|
分子式 |
C11H14N2O4S2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
3-[5-(2,4-dioxo-1,3-thiazolidin-3-yl)pentyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4S2/c14-8-6-18-10(16)12(8)4-2-1-3-5-13-9(15)7-19-11(13)17/h1-7H2 |
InChI 键 |
UNZCTZPIGQMGLO-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)S1)CCCCCN2C(=O)CSC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
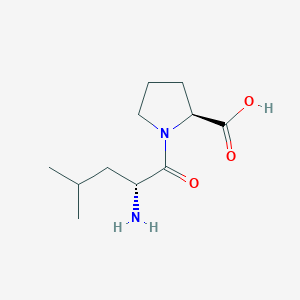
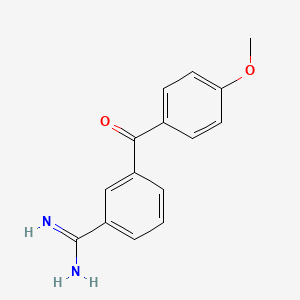

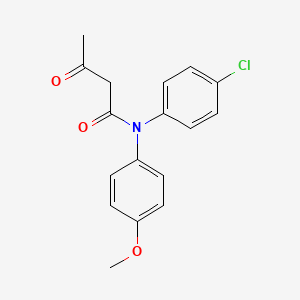

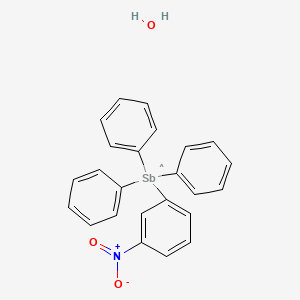
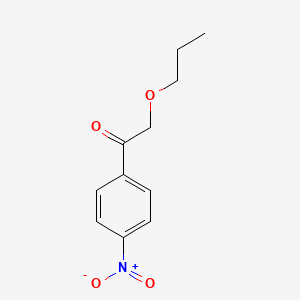
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
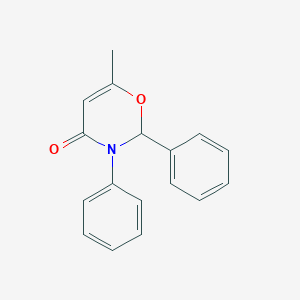
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
